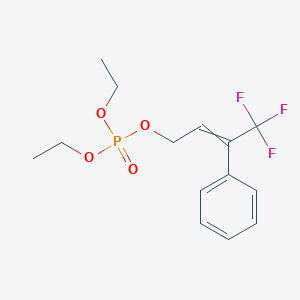

Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate

Beschreibung

Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate is an organophosphorus compound characterized by a trifluoromethyl group, a phenyl-substituted butenyl chain, and a phosphate ester moiety. The compound’s stereoelectronic properties likely influence its reactivity, solubility, and biological activity. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy for functional group identification and stereochemical analysis , while crystallographic refinement tools like SHELXL enable precise determination of bond lengths, angles, and conformational features.

Eigenschaften

CAS-Nummer |

821799-36-4 |

|---|---|

Molekularformel |

C14H18F3O4P |

Molekulargewicht |

338.26 g/mol |

IUPAC-Name |

diethyl (4,4,4-trifluoro-3-phenylbut-2-enyl) phosphate |

InChI |

InChI=1S/C14H18F3O4P/c1-3-19-22(18,20-4-2)21-11-10-13(14(15,16)17)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 |

InChI-Schlüssel |

KBZSFTXQMYUZEK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(OCC)OCC=C(C1=CC=CC=C1)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diethyl phosphite. This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Analyse Chemischer Reaktionen

Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studies have explored its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate involves its interaction with specific molecular targets. The trifluoromethyl group and phosphate ester play crucial roles in its reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Limitations of Available Evidence

However, methodologies from the evidence—such as SHELX-based crystallography and NMR-driven structural analysis —are critical for comparative studies. Future research should prioritize experimental characterization of this compound to validate theoretical comparisons.

Biologische Aktivität

Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate is a chemical compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

Diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate is an organophosphate compound characterized by the presence of a trifluoromethyl group and a phenyl substituent. Its molecular structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

The biological activity of diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate primarily involves its interaction with enzymes and cellular pathways. Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE leads to an accumulation of acetylcholine at synapses, which can result in overstimulation of muscles and other tissues.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a reversible or irreversible inhibitor of AChE.

- Signal Transduction Modulation : It may interfere with signaling pathways by modifying protein phosphorylation states.

- Reactive Oxygen Species Generation : Some studies suggest that organophosphates can induce oxidative stress in cells.

In Vitro Studies

Research has demonstrated that diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate exhibits cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 10 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| B16F10 (Melanoma) | 12 | ROS generation |

These findings indicate that the compound may have potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation.

In Vivo Studies

In animal models, diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate has been evaluated for its neurotoxic effects. Studies have shown that exposure leads to:

- Neuromuscular Dysfunction : Symptoms include muscle twitching and paralysis.

- Behavioral Changes : Alterations in locomotor activity and anxiety-like behavior were observed in treated animals.

Case Studies

-

Case Study on Cancer Treatment :

- A study conducted on mice with induced tumors showed that administration of diethyl 4,4,4-trifluoro-3-phenylbut-2-en-1-yl phosphate resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis in cancer cells.

-

Neurotoxicity Evaluation :

- In a controlled study assessing the neurotoxic effects of this compound in rats, it was found to cause significant inhibition of AChE activity leading to increased acetylcholine levels and subsequent neurotoxic symptoms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.